molecular formula C32H39F3N4O12 B12376178 (4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-oxo-1-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxypropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-oxo-1-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxypropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Cat. No.: B12376178
M. Wt: 728.7 g/mol
InChI Key: OSTQLNPWEUGGSJ-OIOUIRQFSA-N
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Description

The compound “(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-oxo-1-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxypropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including acetamido, carboxy, and chromenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:

    Formation of the acetamido group: This can be achieved through the acetylation of an amine precursor.

    Introduction of the chromenyl group: This step may involve a condensation reaction between a chromenyl derivative and an appropriate intermediate.

    Assembly of the final structure: The final compound is assembled through a series of peptide bond formations, coupling reactions, and protective group manipulations.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. Techniques such as flow chemistry, automated synthesis, and the use of biocatalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The chromenyl group can be oxidized under specific conditions.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenyl group may yield a chromone derivative, while reduction of the acetamido group may produce an amine.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes.

Medicine

The compound may have potential therapeutic applications, such as acting as an inhibitor or activator of specific enzymes or receptors.

Industry

In industrial applications, the compound can be used in the development of new materials, catalysts, or as a component in chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido and chromenyl groups may play a crucial role in binding to these targets, modulating their activity through various pathways.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-oxopentanoic acid: Lacks the chromenyl group, resulting in different reactivity and applications.

    (4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-oxo-1-[2-oxo-4-methylchromen-7-yl]oxypropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid: Contains a methylchromenyl group instead of a trifluoromethylchromenyl group, affecting its chemical properties.

Uniqueness

The presence of the trifluoromethylchromenyl group in the compound provides unique chemical properties, such as increased stability and reactivity, making it distinct from similar compounds.

Properties

Molecular Formula

C32H39F3N4O12

Molecular Weight

728.7 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-oxo-1-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxypropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C32H39F3N4O12/c1-6-15(4)27(39-28(46)20(9-10-23(41)42)37-29(47)26(14(2)3)36-16(5)40)30(48)38-21(13-24(43)44)31(49)50-17-7-8-18-19(32(33,34)35)12-25(45)51-22(18)11-17/h7-8,11-12,14-15,20-21,26-27H,6,9-10,13H2,1-5H3,(H,36,40)(H,37,47)(H,38,48)(H,39,46)(H,41,42)(H,43,44)/t15-,20-,21-,26-,27-/m0/s1

InChI Key

OSTQLNPWEUGGSJ-OIOUIRQFSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C

Origin of Product

United States

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